Methyl 5-methoxy-1H-indole-6-carboxylate

Catalog No.
S15700444
CAS No.
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-methoxy-1H-indole-6-carboxylate

Product Name

Methyl 5-methoxy-1H-indole-6-carboxylate

IUPAC Name

methyl 5-methoxy-1H-indole-6-carboxylate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-3-4-12-9(7)6-8(10)11(13)15-2/h3-6,12H,1-2H3

InChI Key

XAPFUZUKWJMBHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)C(=O)OC

Methyl 5-methoxy-1H-indole-6-carboxylate is an organic compound belonging to the indole family, characterized by a methoxy group and a carboxylate functional group. Its molecular formula is C11H11NO3C_{11}H_{11}NO_3, and it has a molecular weight of approximately 205.21 g/mol. The structure features an indole ring system, which is a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the methoxy group at the fifth position and the carboxylate at the sixth position contributes to its unique chemical properties and potential biological activities .

Due to its functional groups:

  • Ester Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield methyl 5-methoxy-1H-indole-6-carboxylic acid.
  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under appropriate conditions, leading to various derivatives.
  • Oxidation: The indole structure can be oxidized, potentially leading to more complex molecules with different biological activities.

These reactions highlight its versatility as a precursor in synthetic organic chemistry and medicinal chemistry .

Methyl 5-methoxy-1H-indole-6-carboxylate has been studied for its potential biological activities. Indoles are known for their diverse pharmacological properties, including:

  • Antioxidant Activity: Compounds with indole structures often exhibit antioxidant properties, which can help in reducing oxidative stress in biological systems.
  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Indoles may have implications in neuroprotection, potentially influencing pathways related to neurodegenerative diseases.

Research is ongoing to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of methyl 5-methoxy-1H-indole-6-carboxylate typically involves several steps:

  • Formation of the Indole Core: Starting materials such as tryptophan or other indole precursors can be used.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Carboxylation: The carboxylic acid group can be introduced via carbonylation methods or by using carboxylic acid derivatives under specific conditions.

These synthetic routes allow for the modification of the indole structure to explore various derivatives with enhanced biological activities .

Methyl 5-methoxy-1H-indole-6-carboxylate has several applications in various fields:

  • Pharmaceuticals: It serves as a potential lead compound in drug development due to its biological activities.
  • Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals due to their antimicrobial properties.
  • Research Reagents: In biochemical research, it is used as a reagent for studying indole-related biochemical pathways.

These applications underscore its importance in both industrial and academic research settings .

Interaction studies involving methyl 5-methoxy-1H-indole-6-carboxylate focus on its binding affinities with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors (e.g., serotonin receptors) can provide insights into its pharmacological effects.
  • Enzyme Inhibition Assays: Studies assessing its ability to inhibit enzymes involved in metabolic pathways are crucial for understanding its potential therapeutic roles.

Such studies are essential for determining the efficacy and safety profiles of this compound in medicinal chemistry .

Methyl 5-methoxy-1H-indole-6-carboxylate shares structural similarities with several other compounds in the indole family. Here are some notable comparisons:

Compound NameSimilarity IndexKey Features
Methyl 6-methoxy-1H-indole-2-carboxylate0.97Methoxy at position 6, differing carboxyl position
Methyl 4-methoxy-1H-indole-2-carboxylate0.96Methoxy at position 4, similar carboxylic structure
Ethyl 5-methoxyindole-2-carboxylate0.85Ethyl group instead of methyl, affecting solubility
7-Methoxy-1H-indole-2-carboxylic acid0.85Methoxy at position 7, influencing biological activity
Ethyl 5-hydroxyindole-2-carboxylate0.82Hydroxy group instead of methoxy, altering reactivity

These comparisons highlight the uniqueness of methyl 5-methoxy-1H-indole-6-carboxylate in terms of its specific substitution pattern and potential applications in medicinal chemistry .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.07389321 g/mol

Monoisotopic Mass

205.07389321 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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